6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrido[3,4-d]pyrimidine moiety, which is known for its significant biological activities. The compound’s structure includes a methoxy group, a tetrahydronaphthalene ring, and an amino-methyl linkage, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyrido[3,4-d]pyrimidine derivatives with appropriate aldehydes or ketones, followed by reduction and functional group modifications . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino-methyl linkage allows for nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyrido[3,4-d]pyrimidine derivatives, which exhibit diverse biological activities .
Scientific Research Applications
6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing cellular pathways . For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activities and potential as anti-cancer agents.
Pyrido[2,3-d]pyrimidine derivatives: Studied for their therapeutic potential in various diseases.
Indole derivatives: Exhibit diverse biological activities, including antiviral and anticancer properties.
Uniqueness
6-methoxy-1-[({pyrido[3,4-d]pyrimidin-4-yl}amino)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific structural features, such as the methoxy group and tetrahydronaphthalene ring, which contribute to its distinct biological activities and therapeutic potential .
Properties
IUPAC Name |
6-methoxy-1-[(pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-14-4-5-16-13(9-14)3-2-7-19(16,24)11-21-18-15-6-8-20-10-17(15)22-12-23-18/h4-6,8-10,12,24H,2-3,7,11H2,1H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORITCQIDNFVNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC3=NC=NC4=C3C=CN=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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